molecular formula C30H32N2 B14757664 n,n'-Bis(4-isopropylphenyl)benzidine

n,n'-Bis(4-isopropylphenyl)benzidine

Cat. No.: B14757664
M. Wt: 420.6 g/mol
InChI Key: FIODLYOAKQBREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(4-isopropylphenyl)benzidine is a benzidine derivative characterized by two 4-isopropylphenyl substituents attached to the nitrogen atoms of the central benzidine core (biphenyl-4,4'-diamine). Benzidine derivatives are widely studied for applications in organic electronics, fluorescence sensing, and catalysis due to their tunable electronic structures and π-conjugation .

Properties

Molecular Formula

C30H32N2

Molecular Weight

420.6 g/mol

IUPAC Name

4-[4-(4-propan-2-ylanilino)phenyl]-N-(4-propan-2-ylphenyl)aniline

InChI

InChI=1S/C30H32N2/c1-21(2)23-5-13-27(14-6-23)31-29-17-9-25(10-18-29)26-11-19-30(20-12-26)32-28-15-7-24(8-16-28)22(3)4/h5-22,31-32H,1-4H3

InChI Key

FIODLYOAKQBREM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-isopropylphenyl)benzidine typically involves the reaction of benzidine with 4-isopropylphenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of N,N’-Bis(4-isopropylphenyl)benzidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4-isopropylphenyl)benzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Bis(4-isopropylphenyl)benzidine has several scientific research applications, including:

    Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of N,N’-Bis(4-isopropylphenyl)benzidine involves its interaction with molecular targets in electronic devices. In OLEDs, for example, it facilitates the transport of holes (positive charge carriers) from the anode to the emissive layer, enhancing the efficiency of the device. The compound’s unique structure allows it to form stable charge-transfer complexes, which are crucial for its function in electronic applications .

Comparison with Similar Compounds

Structural and Electronic Properties

Benzidine derivatives exhibit distinct properties based on substituent groups. A comparison of key analogs is summarized below:

Compound Substituents Optimal Solvent Fluorescence Peak (nm) Stokes Shift (nm) pH Sensitivity
N,N'-Bis(2-hydroxybenzylidene)benzidine Hydroxybenzylidene THF 553 128 pH 5–7 (max intensity)
N,N'-Bis(4-methylphenyl)benzidine (p-TPD) 4-methylphenyl CH₂Cl₂ N/A N/A N/A
N,N'-Bis(4-formylphenyl)benzidine () Formylphenyl N/A N/A N/A N/A
N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB) () Naphthyl/phenyl Amorphous films N/A N/A N/A

Key Observations:

Optical Properties: N,N'-Bis(2-hydroxybenzylidene)benzidine exhibits strong fluorescence in THF (peak at 553 nm) with a Stokes shift of 128 nm, attributed to its extended π-conjugation and intramolecular hydrogen bonding . This contrasts with non-fluorescent analogs like p-TPD, which are primarily used as hole-transport materials in OLEDs due to their high charge mobility (). The hydroxy group in hydroxybenzylidene derivatives enhances fluorescence quantum yield by stabilizing excited states, whereas alkyl or aryl substituents (e.g., methylphenyl) prioritize charge transport over luminescence .

Solvent Effects :

  • THF maximizes fluorescence intensity and Stokes shift in hydroxybenzylidene derivatives due to its polar aprotic nature, which stabilizes charge-transfer states . In contrast, p-TPD shows optimal performance in dichloromethane (CH₂Cl₂), likely due to improved solubility and film-forming properties .

pH Sensitivity :

  • Hydroxy-substituted benzidines exhibit pH-dependent fluorescence. For N,N'-Bis(2-hydroxybenzylidene)benzidine, fluorescence intensity peaks at pH 5–7, declining sharply in alkaline conditions (pH > 8) due to deprotonation and structural destabilization . This sensitivity is absent in alkyl- or aryl-substituted analogs, which lack ionizable groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.